Ethyl 3,5-difluoro-2-nitrophenylacetate

Description

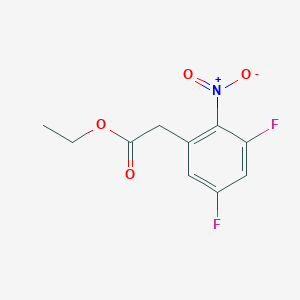

Ethyl 3,5-difluoro-2-nitrophenylacetate is a fluorinated nitroaromatic ester with a molecular formula of C₁₀H₈F₂NO₄ (inferred from structural analogs). This compound features a phenylacetate backbone substituted with two fluorine atoms at the 3- and 5-positions and a nitro (-NO₂) group at the 2-position.

Properties

CAS No. |

1803730-96-2 |

|---|---|

Molecular Formula |

C10H9F2NO4 |

Molecular Weight |

245.18 g/mol |

IUPAC Name |

ethyl 2-(3,5-difluoro-2-nitrophenyl)acetate |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)4-6-3-7(11)5-8(12)10(6)13(15)16/h3,5H,2,4H2,1H3 |

InChI Key |

PBUFVVVRNFLFFN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous to Ethyl 3,5-difluoro-2-nitrophenylacetate, differing in substituents, molecular weight, and electronic properties. Key comparisons are summarized below:

Ethyl 3,5-dichloro-2-fluorophenylacetate

- Molecular Formula : C₁₀H₉Cl₂FO₂

- Molar Mass : 251.08 g/mol

- Substituents : Two chlorine atoms (3,5-positions), one fluorine (2-position).

- Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine increase molecular weight and lipophilicity. This may enhance stability but reduce metabolic clearance in biological systems .

Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate

- Molecular Formula: C₁₀H₉F₂NO₄

- Molar Mass : 261.19 g/mol (calculated)

- Substituents : Two fluorine atoms and a nitro group at the para position.

- Key Differences : The para-nitro substitution alters electronic effects, reducing steric hindrance compared to ortho-substituted derivatives. This may favor electrophilic substitution reactions at the aromatic ring .

Ethyl 3,5-difluoro-4-methoxyphenylacetate

- Molecular Formula : C₁₁H₁₂F₂O₃

- Molar Mass : 242.21 g/mol

- Substituents : Methoxy (-OCH₃) at the 4-position, fluorine at 3,5-positions.

- This could make the compound less reactive toward nucleophiles compared to nitro-substituted analogs .

Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate

- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃

- Molar Mass : 323.10 g/mol

- Substituents : Dichloro (3,5-positions), difluoromethoxy (-OCF₂H) at 2-position.

- Key Differences : The difluoromethoxy group introduces steric bulk and polarizability, which may affect binding affinity in receptor-ligand interactions. Higher molecular weight could also impact pharmacokinetics .

Data Tables

Table 1. Physicochemical Properties of this compound and Analogs

* Calculated values due to lack of direct literature.

Table 2. Reactivity and Application Insights

Research Findings and Trends

- Substituent Effects : Fluorine’s small size and high electronegativity minimize steric hindrance while maximizing electronic effects, making fluoro-nitro analogs preferable in reactions requiring precise regioselectivity .

- Industrial Relevance : Parchem and ChemBK list several analogs (e.g., dichloro-difluoromethoxy derivatives) as commercially available, suggesting utility in scalable organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3,5-difluoro-2-nitrophenylacetate, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic aromatic substitution : Start with 3,5-difluoro-2-nitrophenylacetic acid. React with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) under reflux to form the ester .

- Catalytic esterification : Use DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) as catalysts for milder conditions, minimizing side reactions like nitro-group reduction .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and ester linkage integrity. Compare with reference spectra of analogous nitroaromatic esters .

- HPLC-MS : Employ reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with high-resolution mass spectrometry for purity assessment .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Stability protocol :

- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or nitro-reduction.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., nitro-to-amine reduction) .

Advanced Research Questions

Q. How does the electronic influence of fluorine and nitro substituents affect the compound’s reactivity in cross-coupling reactions?

- Mechanistic analysis :

- DFT calculations : Use B3LYP/6-31G(d) level theory to map electron density distribution. The nitro group acts as a strong electron-withdrawing group (EWG), while fluorines moderate ring activation for electrophilic substitution .

- Experimental validation : Perform Suzuki-Miyaura coupling with boronic acids. Compare reactivity with meta- and para-substituted analogs to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Data reconciliation approach :

- Dose-response standardization : Normalize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) to minimize inter-lab variability .

- Metabolite profiling : Use LC-HRMS to identify degradation products that may confound activity measurements (e.g., ester hydrolysis to free acids) .

Q. How can computational models predict the compound’s suitability as a precursor for fluorinated pharmacophores?

- In silico workflow :

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina. Compare binding affinity with non-fluorinated analogs .

- ADMET prediction : Use SwissADME to assess bioavailability and metabolic stability, leveraging the fluorine atoms’ lipophilicity-enhancing properties .

Q. What advanced spectroscopic techniques elucidate the compound’s solid-state conformation and polymorphism?

- Solid-state analysis :

- X-ray crystallography : Grow single crystals via vapor diffusion (solvent: ethyl acetate/hexane). Analyze crystal packing to identify H-bonding interactions involving nitro and ester groups .

- Raman spectroscopy : Detect polymorphic forms by comparing vibrational modes of the nitro group (e.g., symmetric vs. asymmetric stretching) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification (H₂SO₄) | Ethanol, reflux | 65–70 | >95% | |

| DCC/DMAP-mediated | DCM, RT | 80–85 | >98% |

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

| Time (weeks) | Degradation Products Identified (LC-MS) | Remaining Purity (%) |

|---|---|---|

| 2 | None | 98.5 |

| 4 | Hydrolyzed acid derivative | 92.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.